2,6-dimethoxy-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}benzamide
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Overview
Description
2,6-DIMETHOXY-N-(2-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}PHENYL)BENZAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a benzamide core substituted with methoxy groups and a carbamoylphenyl moiety, which contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIMETHOXY-N-(2-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}PHENYL)BENZAMIDE typically involves multi-step organic reactions. One common approach is the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminobenzamide in the presence of a base such as triethylamine to yield the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to streamline the synthesis and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2,6-DIMETHOXY-N-(2-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl group can produce amines .
Scientific Research Applications
2,6-DIMETHOXY-N-(2-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}PHENYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6-DIMETHOXY-N-(2-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxybenzamide: Shares the benzamide core but lacks the carbamoylphenyl moiety.
4-Methylphenylmethylcarbamate: Contains the carbamoyl group but lacks the benzamide core.
2,6-Dimethoxy-N-phenylbenzamide: Similar structure but without the 4-methylphenylmethyl substitution.
Uniqueness
2,6-DIMETHOXY-N-(2-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}PHENYL)BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H24N2O4 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
2,6-dimethoxy-N-[2-[(4-methylphenyl)methylcarbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C24H24N2O4/c1-16-11-13-17(14-12-16)15-25-23(27)18-7-4-5-8-19(18)26-24(28)22-20(29-2)9-6-10-21(22)30-3/h4-14H,15H2,1-3H3,(H,25,27)(H,26,28) |
InChI Key |
PUCZSZASHFMYBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C3=C(C=CC=C3OC)OC |
Origin of Product |
United States |
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